

A Technical Guide to Telmisartan-d7: Certificate of Analysis and Reference Standards

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Compound of Interest

Compound Name: *Telmisartan-d7*

Cat. No.: *B586391*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical quality attributes and analytical methodologies associated with **Telmisartan-d7**, a deuterated internal standard essential for the accurate quantification of Telmisartan in pharmacokinetic and metabolic studies. This document outlines the typical specifications found in a Certificate of Analysis (CoA) for a **Telmisartan-d7** reference standard, details relevant experimental protocols, and presents logical workflows for its analytical characterization and stability assessment.

Telmisartan-d7 Reference Standard: Core Specifications

A Certificate of Analysis for a **Telmisartan-d7** reference standard is a formal document that confirms the quality and purity of the material. It is a critical component of regulatory submissions and ensures the reliability of analytical data. The following tables summarize the key quantitative data typically presented in a CoA.

Table 1: General Information and Physicochemical Properties

Parameter	Specification
Product Name	Telmisartan-d7
CAS Number	1794754-60-1[1][2]
Unlabelled CAS Number	144701-48-4[2]
Molecular Formula	C ₃₃ H ₂₃ D ₇ N ₄ O ₂ [2]
Molecular Weight	521.66 g/mol [2]
Appearance	White to off-white solid[3]
Solubility	Soluble in DMSO (e.g., 10 mg/mL)[4]
Storage Temperature	+4°C[2] or 2-8°C

Table 2: Quality Control and Purity Analysis

Analytical Test	Method	Acceptance Criteria
Identification	¹ H-NMR	Consistent with structure[4]
Mass Spectrometry (MS)	Consistent with molecular weight	
Infrared Spectroscopy (IR)	Consistent with reference spectrum[5]	
Purity (Assay)	HPLC	>95%[2] or >99.0%[4]
Isotopic Purity	Mass Spectrometry (MS)	≥ 98% Deuterium incorporation
Related Substances	HPLC	Individual impurity: ≤ 0.2% Total impurities: ≤ 0.5%
Water Content	Karl Fischer Titration	≤ 0.5%[5]
Residue on Ignition	As per specification[5]	≤ 0.1%

Experimental Protocols

Detailed and validated analytical methods are fundamental to ensuring the quality of a **Telmisartan-d7** reference standard. The following sections describe representative protocols for the key analytical tests.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is used to determine the purity of **Telmisartan-d7** and to separate it from any related substances or impurities.

- Chromatographic System:
 - Column: C18, 4.6 mm × 25 cm, 5-μm packing[6]
 - Mobile Phase: A mixture of Acetonitrile and a buffer solution (e.g., 40:60 ratio of acetonitrile to potassium dihydrogen phosphate buffer adjusted to pH 3.0 with phosphoric acid).[6]
 - Flow Rate: 1.0 mL/min[6][7]
 - Detector: UV at 298 nm[6][8]
 - Injection Volume: 20 μL[6]
 - Column Temperature: Ambient or controlled at 25°C
- Standard Solution Preparation:
 - Accurately weigh about 10 mg of **Telmisartan-d7** reference standard.
 - Dissolve in a suitable diluent (e.g., methanol or a mixture of the mobile phase) to a final concentration of approximately 0.1 mg/mL.
- Sample Solution Preparation:
 - Prepare the sample solution in the same manner as the standard solution.
- Procedure:

- Inject the standard and sample solutions into the chromatograph.
- Record the chromatograms and measure the peak areas.
- Calculate the purity by comparing the peak area of the main component to the total peak area of all components.

Stability Study Protocol

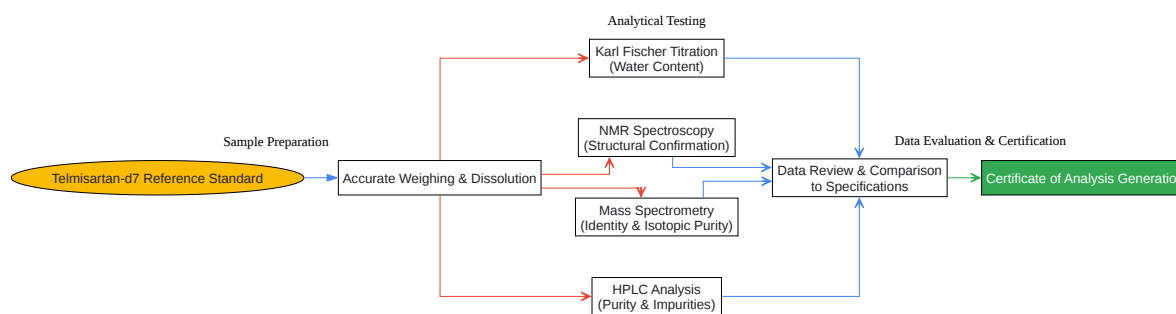
Stability studies are conducted to establish the re-test period and recommended storage conditions for the reference standard.[\[5\]](#)

- Storage Conditions:
 - Long-term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ [\[5\]](#)
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$ [\[5\]](#)
- Testing Time Points:
 - Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months[\[5\]](#)
 - Accelerated: 0, 3, and 6 months[\[5\]](#)
- Tests to be Performed:
 - Description/Appearance (Visual Examination)[\[5\]](#)
 - Assay (HPLC)[\[5\]](#)
 - Related Substances (HPLC)[\[5\]](#)
- Procedure:
 - Store a sufficient quantity of the **Telmisartan-d7** reference standard under the specified long-term and accelerated conditions.
 - At each time point, withdraw samples and perform the specified analytical tests.

- Evaluate the data for any significant changes in purity, appearance, or the level of impurities.

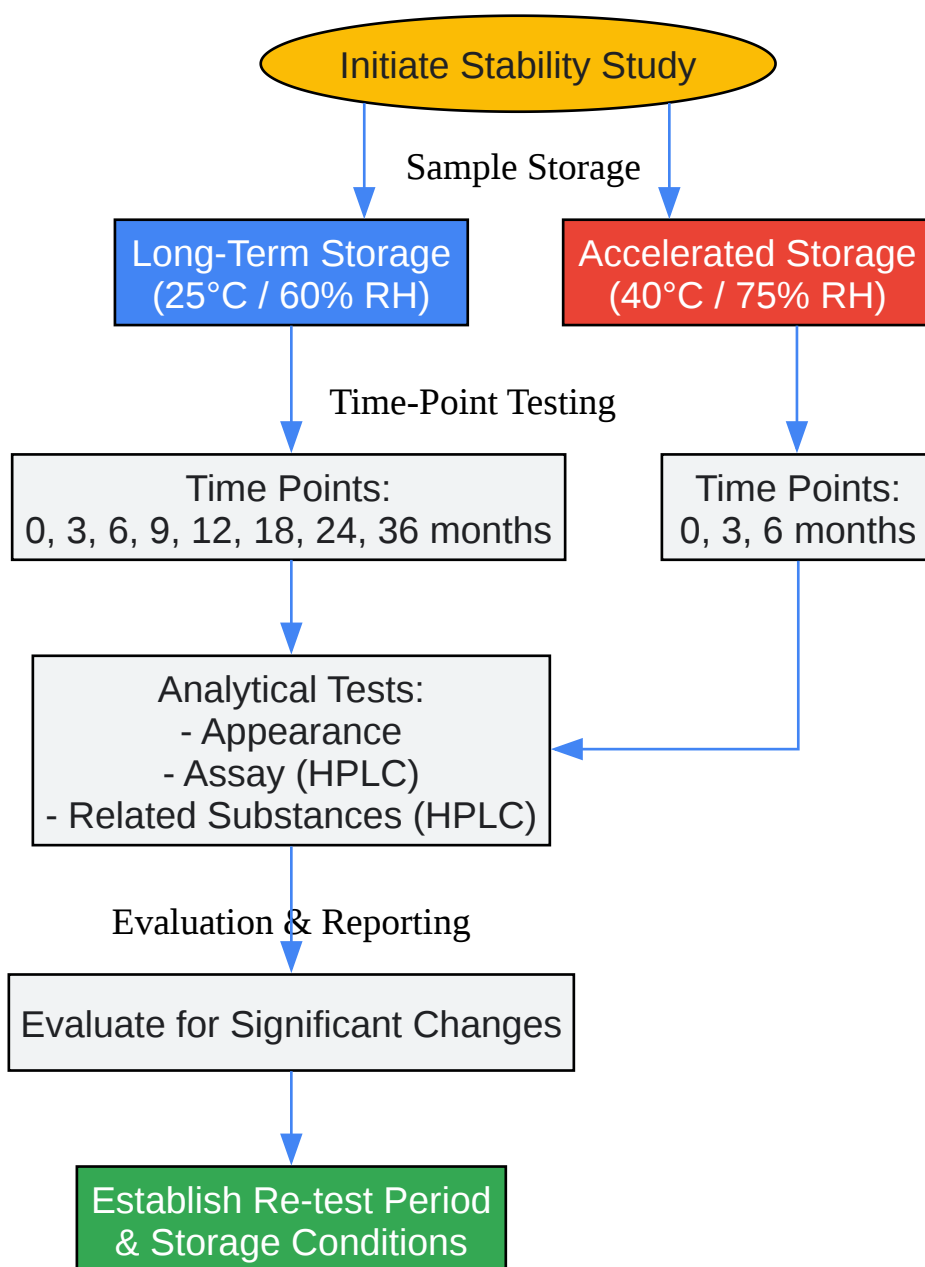
Mandatory Visualizations

The following diagrams illustrate the workflows for the analytical characterization and stability testing of a **Telmisartan-d7** reference standard.



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Caption: Workflow for the Analytical Characterization of **Telmisartan-d7**.



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